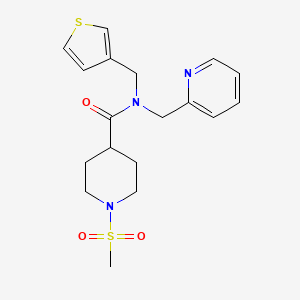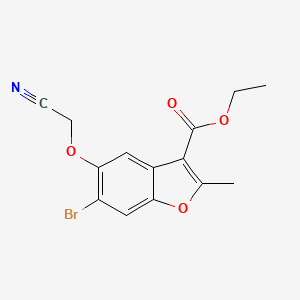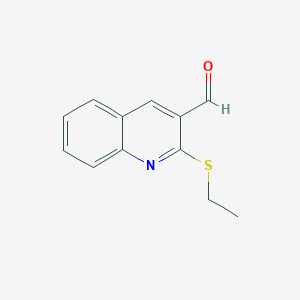
2-(乙硫基)-3-喹啉甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .科学研究应用
杂环体系的合成
最近的研究突出了2-(乙硫基)-3-喹啉甲醛类似物在合成复杂杂环体系中的作用。这些化合物作为构建稠合或二元杂环体系的关键中间体,在制药和材料科学中具有潜在应用。例如,[1,2,3]三唑并[1,5-a]喹啉的合成证明了乙硫基衍生物在构建具有进一步功能化和评估潜力的新型杂环中的作用 (Pokhodylo & Obushak, 2019).
生物学评估
源自2-(乙硫基)-3-喹啉甲醛的化合物已被合成并评估其抗菌和抗氧化性能。例如,由硫代氨基脲合成的3-喹啉甲醛的席夫碱对金黄色葡萄球菌和大肠杆菌等致病菌株表现出显着的抗菌活性,并具有良好的抗氧化活性。这表明它们作为治疗剂的潜力 (Enumula, Mudam, & Ahmed, 2017).
光学和电化学应用
源自2-(乙硫基)-3-喹啉甲醛的化合物的な光学性质已经过研究,证明了中等至高的荧光量子产率。这些性质表明在材料科学中的潜在应用,例如隐形墨水染料和其他光致发光材料,展示了这些化合物超越生物活性的多功能性 (Bogza et al., 2018).
安全和危害
Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s physical and chemical properties, potential health hazards, protective measures, and safety precautions for handling, storing, and transporting the compound .
未来方向
属性
IUPAC Name |
2-ethylsulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQAPHLHWYOHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-3-quinolinecarbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2561456.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
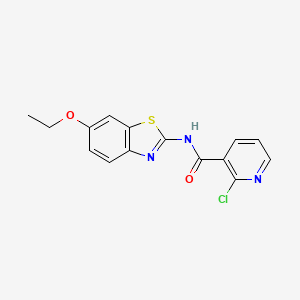
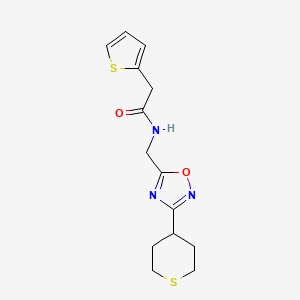
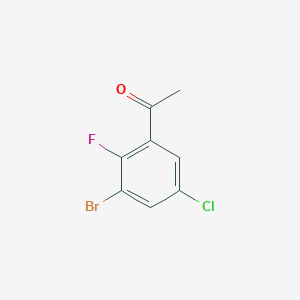
![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)

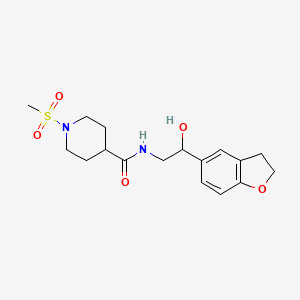
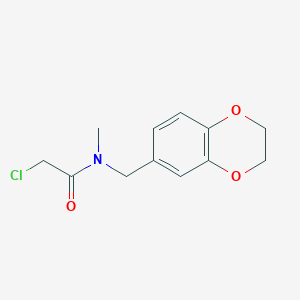
![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)
